

# Spectroscopic Profile of 4-Boc-2-oxopiperazine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Boc-2-Oxopiperazine

Cat. No.: B043011

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Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for **4-Boc-2-oxopiperazine** (tert-butyl 2-oxo-4-piperazinecarboxylate). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, publicly available dataset for this specific molecule is not available, this guide presents expected values based on the analysis of closely related structures and general spectroscopic principles.

## Data Presentation

The following tables summarize the expected quantitative spectroscopic data for **4-Boc-2-oxopiperazine**. These values are estimations derived from spectroscopic data of similar Boc-protected piperazine and piperidine derivatives.

Table 1: Expected <sup>1</sup>H NMR Data for **4-Boc-2-oxopiperazine**

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~3.8 - 4.0	m	2H	-CH <sub>2</sub> -N(Boc)-
~3.4 - 3.6	m	2H	-N(H)-CH <sub>2</sub> -
~3.2 - 3.4	s (broad)	2H	-CO-CH <sub>2</sub> -N(Boc)-
~1.45	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Solvent:  $\text{CDCl}_3$  Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 2: Expected  $^{13}\text{C}$  NMR Data for **4-Boc-2-oxopiperazine**

Chemical Shift ( $\delta$ ppm)	Assignment
~168	C=O (amide)
~154	C=O (Boc)
~80	-C(CH <sub>3</sub> ) <sub>3</sub>
~50-55	-CH <sub>2</sub> -N(Boc)-
~45-50	-N(H)-CH <sub>2</sub> -
~40-45	-CO-CH <sub>2</sub> -N(Boc)-
~28	-C(CH <sub>3</sub> ) <sub>3</sub>

Solvent:  $\text{CDCl}_3$

Table 3: Expected IR Absorption Data for **4-Boc-2-oxopiperazine**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
~2975, 2930	Strong	C-H Stretch (alkyl)
~1690	Strong	C=O Stretch (Boc carbonyl)
~1670	Strong	C=O Stretch (amide carbonyl)
~1480, 1450	Medium	C-H Bend (alkyl)
~1365	Medium	C-H Bend (tert-butyl)
~1250, 1170	Strong	C-O Stretch (ester)

Table 4: Expected Mass Spectrometry Data for **4-Boc-2-oxopiperazine**

m/z	Ion
201.1239	[M+H] <sup>+</sup>
223.1058	[M+Na] <sup>+</sup>
145.0820	[M-C <sub>4</sub> H <sub>8</sub> +H] <sup>+</sup> (loss of isobutylene)
101.0715	[M-Boc+H] <sup>+</sup>

Molecular Formula: C<sub>9</sub>H<sub>16</sub>N<sub>2</sub>O<sub>3</sub>[\[1\]](#) Molecular Weight: 200.23 g/mol [\[1\]](#)

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of **4-Boc-2-oxopiperazine** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean vial.[\[2\]](#)[\[3\]](#)[\[4\]](#) The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[\[2\]](#) The final sample height in the tube should be between 4.0 and 5.0 cm.[\[3\]](#) A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.[\[5\]](#)
- **Data Acquisition:** The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent.[\[3\]](#) Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes resolution and minimizes peak broadening.[\[3\]](#) The probe is tuned to the appropriate frequency for the nucleus being observed (<sup>1</sup>H or <sup>13</sup>C).[\[3\]](#) A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

### Infrared (IR) Spectroscopy

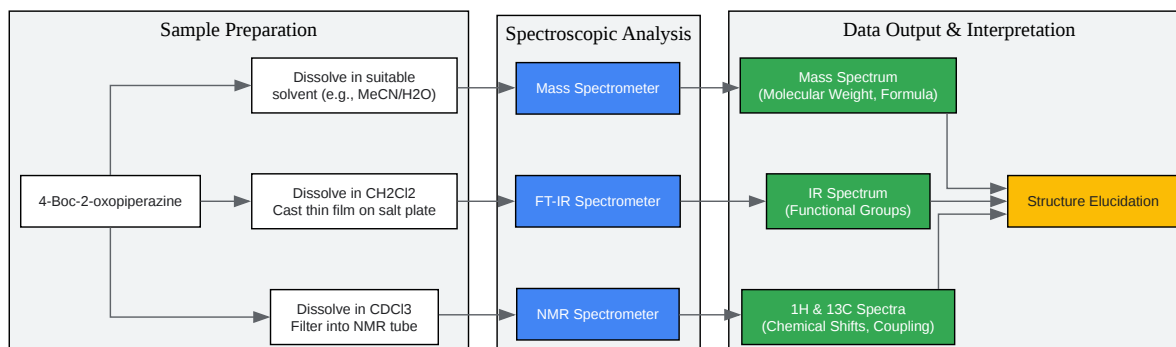
- **Sample Preparation (Thin Film Method):** A small amount of solid **4-Boc-2-oxopiperazine** is dissolved in a volatile solvent like methylene chloride or acetone.<sup>[6]</sup> A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr).<sup>[6]</sup> The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.<sup>[6]</sup>
- **Data Acquisition:** The salt plate is mounted in the sample holder of the FT-IR spectrometer.<sup>[6]</sup> A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, typically after being separated by a chromatographic method like gas chromatography (GC) or liquid chromatography (LC). For a non-volatile compound like **4-Boc-2-oxopiperazine**, electrospray ionization (ESI) is a suitable method. The sample, dissolved in an appropriate solvent, is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g.,  $[\text{M}+\text{H}]^+$  or  $[\text{M}+\text{Na}]^+$ ) are released into the gas phase.
- **Mass Analysis:** The generated ions are accelerated by an electric field and guided into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.<sup>[7]</sup>
- **Detection:** A detector at the end of the mass analyzer records the abundance of ions at each  $m/z$  value.<sup>[7]</sup> The resulting data is plotted as a mass spectrum, showing relative intensity versus  $m/z$ . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the calculation of the elemental composition.

## Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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